Benzamide, 4-(4-((2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl)methyl)-1-piperazinyl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-2-((7-((phosphonooxy)methyl)-7H-pyrrolo(2,3-b)pyridin-5-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABBV-167 is a phosphate prodrug of the BCL-2 inhibitor venetoclax. It has been developed to enhance the solubility and oral bioavailability of venetoclax, which is used in the treatment of chronic lymphocytic leukemia and other blood-related cancers . The prodrug efficiently converts to venetoclax in the body, providing a means to reduce the pill burden for patients requiring high doses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ABBV-167 involves the addition of a phosphate group to venetoclax. This modification significantly increases the water solubility of the compound . The synthetic route typically involves the use of dichloromethane and trifluoroacetic acid as solvents and reagents . The reaction conditions are carefully controlled to ensure the successful conversion of venetoclax to its phosphate prodrug form .
Industrial Production Methods: In industrial settings, the production of ABBV-167 involves a comprehensive evaluation of the chemical and physical stability of the compound. Techniques such as microelectron diffraction, total scattering, and molecular dynamics modeling are employed to understand the developability of the prodrug across drug substance and product manufacture and storage . The goal is to achieve high drug loading within a crystalline tablet while maintaining the stability and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: ABBV-167 undergoes hydrolysis to convert to venetoclax in the body . This reaction is facilitated by the presence of phosphate esterases, which cleave the phosphate group from the prodrug .
Common Reagents and Conditions: The hydrolysis of ABBV-167 to venetoclax occurs under physiological conditions, with enzymes such as phosphate esterases playing a crucial role in the conversion process .
Major Products Formed: The primary product formed from the hydrolysis of ABBV-167 is venetoclax, which retains its therapeutic efficacy in targeting BCL-2 proteins in cancer cells .
Wissenschaftliche Forschungsanwendungen
ABBV-167 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat chronic lymphocytic leukemia and other blood-related cancers by inhibiting the BCL-2 protein, which plays a key role in cell survival and apoptosis . The compound’s enhanced solubility and bioavailability make it a valuable tool in drug development and pharmacokinetic studies .
Wirkmechanismus
ABBV-167 exerts its effects by converting to venetoclax in the body. Venetoclax targets the BCL-2 protein, which is involved in regulating apoptosis . By inhibiting BCL-2, venetoclax promotes the death of cancer cells, thereby reducing tumor growth . The molecular targets and pathways involved include the intrinsic apoptosis pathway, where the balance between pro-apoptotic and anti-apoptotic BCL-2 family members is disrupted to induce cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Venetoclax: The parent compound of ABBV-167, used in the treatment of chronic lymphocytic leukemia and other cancers .
- Navitoclax: Another BCL-2 inhibitor that targets multiple BCL-2 family proteins and is used in cancer therapy .
- S55746/BCL201: A compound similar to venetoclax, designed to inhibit BCL-2 proteins and promote apoptosis in cancer cells .
Uniqueness of ABBV-167: ABBV-167 is unique due to its prodrug nature, which significantly enhances the solubility and oral bioavailability of venetoclax . This allows for higher drug loading and reduced pill burden for patients, making it a more convenient and effective treatment option .
Eigenschaften
CAS-Nummer |
1351456-78-4 |
---|---|
Molekularformel |
C46H53ClN7O11PS |
Molekulargewicht |
978.4 g/mol |
IUPAC-Name |
[5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C46H53ClN7O11PS/c1-46(2)15-11-34(40(26-46)32-3-5-35(47)6-4-32)28-51-17-19-52(20-18-51)36-7-9-39(43(24-36)65-37-23-33-12-16-48-44(33)53(29-37)30-64-66(58,59)60)45(55)50-67(61,62)38-8-10-41(42(25-38)54(56)57)49-27-31-13-21-63-22-14-31/h3-10,12,16,23-25,29,31,49H,11,13-15,17-22,26-28,30H2,1-2H3,(H,50,55)(H2,58,59,60) |
InChI-Schlüssel |
CLQLTQZFOGFNCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN(C8=NC=CC8=C7)COP(=O)(O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.